Cas no 326866-17-5 (FAAH inhibitor 1)

FAAH inhibitor 1 化学的及び物理的性質
名前と識別子
-
- 4-Piperidinecarboxamide, N-[4-(6-methyl-2-benzothiazolyl)phenyl]-1-(2-thienylsulfonyl)-
- N-[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]-1-(2-thienylsulfonyl )-4-piperidinecarboxamide
- FAAH inhibitor 1
- N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide
- CS-1723
- N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide
- N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide
- 326866-17-5
- DB-158999
- CHEMBL460340
- SCHEMBL21752074
- HY-10862
- MS-29241
- BDBM26708
- N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1-(2-thienylsulfonyl)-4-piperidinecarboxamide
- BNA86617
- AF-399/14201006
- Z27664401
- AKOS001064352
- Benzothiazole analog 3
-
- MDL: MFCD02167759
- インチ: InChI=1S/C24H23N3O3S3/c1-16-4-9-20-21(15-16)32-24(26-20)18-5-7-19(8-6-18)25-23(28)17-10-12-27(13-11-17)33(29,30)22-3-2-14-31-22/h2-9,14-15,17H,10-13H2,1H3,(H,25,28)
- InChIKey: IVGKSFUEBSXSAE-UHFFFAOYSA-N
- ほほえんだ: CC1=CC=C(N=C(C2=CC=C(NC(C3CCN(S(=O)(C4=CC=CS4)=O)CC3)=O)C=C2)S5)C5=C1
計算された属性
- せいみつぶんしりょう: 497.09015512g/mol
- どういたいしつりょう: 497.09015512g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 33
- 回転可能化学結合数: 6
- 複雑さ: 789
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 144Ų
- 疎水性パラメータ計算基準値(XlogP): 4.9
FAAH inhibitor 1 セキュリティ情報
- ちょぞうじょうけん:Please store the product under the recommended conditions in the Certificate of Analysis.
FAAH inhibitor 1 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
DC Chemicals | DC23992-50 mg |
FAAH inhibitor 1 |
326866-17-5 | >98% | 50mg |
$580.0 | 2022-02-28 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce56288-10mg |
FAAH inhibitor 1 |
326866-17-5 | 98% | 10mg |
¥3177.00 | 2023-09-07 | |
MedChemExpress | HY-10862-5mg |
FAAH inhibitor 1 |
326866-17-5 | 98.91% | 5mg |
¥2000 | 2024-05-22 | |
MedChemExpress | HY-10862-10mg |
FAAH inhibitor 1 |
326866-17-5 | 98.91% | 10mg |
¥3200 | 2024-05-22 | |
Ambeed | A164135-10mg |
N-(4-(6-Methylbenzo[d]thiazol-2-yl)phenyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide |
326866-17-5 | 98% | 10mg |
$530.0 | 2025-02-20 | |
MedChemExpress | HY-10862-10mM*1mLinDMSO |
FAAH inhibitor 1 |
326866-17-5 | 98.91% | 10mM*1mLinDMSO |
¥2630 | 2023-07-26 | |
MedChemExpress | HY-10862-10mM*1 mL in DMSO |
FAAH inhibitor 1 |
326866-17-5 | 98.91% | 10mM*1 mL in DMSO |
¥2190 | 2024-05-22 | |
Ambeed | A164135-100mg |
N-(4-(6-Methylbenzo[d]thiazol-2-yl)phenyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide |
326866-17-5 | 98% | 100mg |
$2607.0 | 2025-02-20 | |
Ambeed | A164135-50mg |
N-(4-(6-Methylbenzo[d]thiazol-2-yl)phenyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide |
326866-17-5 | 98% | 50mg |
$1533.0 | 2025-02-20 | |
1PlusChem | 1P00C6W6-50mg |
4-PiperidinecarboxaMide, N-[4-(6-Methyl-2-benzothiazolyl)phenyl]-1-(2-thienylsulfonyl)- |
326866-17-5 | 98% | 50mg |
$1410.00 | 2024-05-05 |
FAAH inhibitor 1 関連文献
-
Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
-
Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
-
Lauro Oliver Paz-Borbón,Andres López-Martínez,Ignacio L. Garzón,Alvaro Posada-Amarillas,Henrik Grönbeck Phys. Chem. Chem. Phys., 2017,19, 17845-17855
-
Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
-
Jiaxin Zheng,Zongxiang Hu,Shiyong Zuo,Zhiguo Wu,Pengxun Yan,Feng Pan RSC Adv., 2015,5, 72857-72862
-
Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742
-
Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345
-
Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
-
Fang Zhang,Guowei Liu,Junjie Yuan,Zhengping Wang,Tianhong Tang,Shenggui Fu,Huanian Zhang,Zhongsheng Man,Fei Xing,Xinguang Xu Nanoscale, 2020,12, 6243-6249
-
Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
FAAH inhibitor 1に関する追加情報
FAAH Inhibitor 1: A Comprehensive Overview
The compound with CAS No. 326866-17-5, commonly referred to as FAAH Inhibitor 1, has emerged as a significant player in the field of pharmacology and drug discovery. FAAH, or Fatty Acid Amide Hydrolase, is a key enzyme responsible for the degradation of endocannabinoids such as anandamide (AEA), which play a crucial role in maintaining the body's homeostasis. By inhibiting FAAH, this compound effectively increases the levels of endocannabinoids in the body, leading to a wide range of therapeutic effects.
Recent studies have highlighted the potential of FAAH Inhibitor 1 in treating various conditions, including chronic pain, inflammation, and neurodegenerative diseases. For instance, research published in Nature Neuroscience demonstrated that FAAH inhibition can significantly reduce neuropathic pain in animal models by enhancing the levels of anandamide, which is known for its analgesic properties. This finding underscores the importance of FAAH Inhibitor 1 in pain management strategies.
In addition to its role in pain relief, FAAH Inhibitor 1 has shown promise in addressing inflammatory disorders. A study conducted at the University of California, San Francisco (UCSF), revealed that this compound can modulate immune responses by enhancing the anti-inflammatory effects of endocannabinoids. This makes it a potential candidate for treating conditions such as arthritis and inflammatory bowel disease (IBD), where inflammation plays a central role.
The mechanism of action of FAAH Inhibitor 1 involves selective inhibition of the FAAH enzyme without affecting other enzymes in the endocannabinoid system. This selectivity is crucial for minimizing off-target effects and ensuring therapeutic efficacy. Recent advancements in computational chemistry have enabled researchers to design more potent and selective FAAH inhibitors, further enhancing the potential of this compound.
Moreover, FAAH Inhibitor 1 has been explored for its neuroprotective properties. A study published in Neurobiology of Disease indicated that this compound can protect against neurotoxicity and promote neuronal survival in models of Alzheimer's disease. The ability to modulate endocannabinoid levels suggests that FAAH Inhibitor 1 could be a valuable tool in developing treatments for neurodegenerative disorders.
Despite its promising potential, the development of FAAH Inhibitor 1 into clinical use requires further research to address challenges such as bioavailability and long-term safety. Preclinical studies have shown that this compound exhibits good pharmacokinetic properties, but human trials are necessary to confirm its efficacy and tolerability.
In conclusion, CAS No. 326866-17-5, or FAAH Inhibitor 1, represents a groundbreaking advancement in cannabinoid research. Its ability to modulate endocannabinoid levels offers a novel approach to treating a variety of medical conditions. As research continues to uncover its full potential, this compound holds great promise for revolutionizing therapeutic interventions in pain management, inflammation, and neurodegenerative diseases.
326866-17-5 (FAAH inhibitor 1) 関連製品
- 1037184-44-3(YK-4-279)
- 2228557-61-5(3-(3,4,5-trifluorophenyl)methylazetidin-3-ol)
- 1368626-05-4(1-methyl-5-(2,4,5-trimethylphenyl)-1H-pyrazole-4-carboxylic acid)
- 108132-58-7(Methanone,1,3-benzodioxol-5-yl(3,5-dimethyl-1H-pyrazol-1-yl)-)
- 1448134-04-0(5-chloro-N-2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethylthiophene-2-carboxamide)
- 2138071-59-5(3-(Furan-2-yl)-4-methylcyclohexan-1-amine)
- 1824272-79-8(1-(2-Chloro-5-methyl-phenyl)-2,2-difluoro-ethanone)
- 2125334-40-7(N-[1-(1,3-Dimethyl-1H-pyrazol-5-yl)-2-oxo-3-piperidinyl]-2-propenamide)
- 2034472-56-3(5,6-dimethyl-3-(2-oxo-2-(3-phenylazepan-1-yl)ethyl)pyrimidin-4(3H)-one)
- 81597-64-0(4-[(5-bromothiophen-2-yl)sulfonyl]morpholine)

